molecular formula C5H8O2 B8032331 3,4-dihydro-2H-pyran-6-ol

3,4-dihydro-2H-pyran-6-ol

Cat. No.: B8032331
M. Wt: 100.12 g/mol
InChI Key: ZJYLQIFRISXJFL-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran-6-ol: is a heterocyclic organic compound with the molecular formula C5H8O2 It is a derivative of dihydropyran, featuring a hydroxyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dihydro-2H-pyran-6-ol can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form tetrahydropyran derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride are often used.

Major Products:

    Oxidation: Oxidized derivatives such as pyranones.

    Reduction: Tetrahydropyran derivatives.

    Substitution: Various substituted pyrans depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Protecting Group: 3,4-Dihydro-2H-pyran-6-ol is used as a protecting group for alcohols in organic synthesis.

Biology and Medicine:

Industry:

Mechanism of Action

Mechanism:

    Protecting Group Mechanism: When used as a protecting group, 3,4-dihydro-2H-pyran-6-ol reacts with alcohols to form tetrahydropyranyl ethers. This reaction is typically catalyzed by acids such as p-toluenesulfonic acid.

Molecular Targets and Pathways:

    Alcohol Protection: The primary target is the hydroxyl group of alcohols, protecting them from undesired reactions during synthetic processes.

Biological Activity

3,4-Dihydro-2H-pyran-6-ol is a cyclic ether with significant biological activity and potential applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a six-membered ring with one oxygen atom and two double bonds. Its structural formula is represented as follows:

C5H8O\text{C}_5\text{H}_8\text{O}

This compound is known for its reactivity due to the presence of the hydroxyl group and the unsaturated carbon framework.

1. Antimicrobial Activity

Research has demonstrated that 3,4-dihydro-2H-pyran derivatives exhibit notable antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains ranged from 50 to 200 µg/mL, indicating moderate to strong antibacterial activity .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

2. Antitumor Activity

The antitumor potential of 3,4-dihydro-2H-pyran derivatives has been investigated in various cancer cell lines. For instance, compounds derived from this structure have shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .

Cancer Cell LineIC50 (µM)
MCF-715
A54920

3. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of 3,4-dihydro-2H-pyran derivatives against neurodegenerative diseases such as Alzheimer's. These compounds have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function .

The biological activities of 3,4-dihydro-2H-pyran derivatives can be attributed to several mechanisms:

  • Antimicrobial Action : The compounds disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
  • Antitumor Mechanism : They induce apoptosis in cancer cells through mitochondrial pathway activation.
  • Neuroprotection : Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of 3,4-dihydro-2H-pyran and tested their efficacy against common pathogens. The results indicated that modifications to the hydroxyl group significantly enhanced antimicrobial potency.

Case Study 2: Antitumor Activity in Vivo

A study involving xenograft models demonstrated that a specific derivative of 3,4-dihydro-2H-pyran significantly reduced tumor size compared to control groups. The treatment led to a reduction in cell proliferation markers such as Ki67 and an increase in apoptosis markers .

Properties

IUPAC Name

3,4-dihydro-2H-pyran-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h3,6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYLQIFRISXJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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